The Molecular Mechanism of FSC231: A PDZ Domain Inhibitor Targeting PICK1
The Molecular Mechanism of FSC231: A PDZ Domain Inhibitor Targeting PICK1
FSC231 is a small-molecule inhibitor that selectively targets the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2][3] Its mechanism of action centers on the disruption of the interaction between PICK1 and the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3][4] This interference with a key protein-protein interaction modulates downstream signaling pathways, demonstrating therapeutic potential in conditions such as neuropathic pain and ischemic neuronal death.[1][3][4][5]
FSC231 binds to the PDZ domain of PICK1 with a notable affinity, thereby preventing PICK1 from associating with the C-terminus of the GluA2 AMPA receptor subunit.[3][4] This action has significant consequences for cellular signaling and receptor trafficking.
In the Context of Paclitaxel-Induced Neuralgia
In models of paclitaxel-induced neuralgia, FSC231 has been shown to alleviate pain by inhibiting the interaction between PICK1 and GluA2.[1] This primary action leads to the activation of downstream signaling molecules, specifically Glycogen Synthase Kinase-3β (GSK-3β) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2).[1] The inhibition of the PICK1-GluA2 interaction by FSC231 results in decreased phosphorylation of both GSK-3β and ERK1/2, a state associated with their activation.[1] This signaling cascade ultimately contributes to the analgesic effects of FSC231.[1]
In the Context of Ischemia/Reperfusion Injury
Following oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic injury, there is an increased association between PICK1 and GluA2, which leads to the internalization and subsequent degradation of GluA2-containing AMPA receptors.[4][6][7][8] This process contributes to excitotoxicity and delayed neuronal death.[4][5] FSC231 intervenes by blocking the OGD/R-induced interaction between PICK1 and GluA2.[4][5][6][8][9] By doing so, FSC231 prevents the degradation of the GluA2 subunit, thereby preserving the presence of GluA2-containing, calcium-impermeable AMPA receptors at the cell surface and exerting a neuroprotective effect.[4]
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Binding Affinity (Ki) | ~10.1 μM | Binding of FSC231 to the PICK1 PDZ domain | [3] |
| In Vitro Concentration | 50 μM | Blocks binding between GluR2 and PICK1 in COS7 cells | [2][10] |
| In Vivo Dosage (Rats) | 78.40 μg/kg total (daily for 7 days, i.p.) | Alleviation of paclitaxel-induced neuralgia | [2] |
| In Vivo Dosage (Rats) | 39.2 μg/kg/day (i.p. for 4 weeks) | Inhibition of diabetic cardiomyopathy development | [2] |
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: Simplified signaling pathway of FSC231's mechanism of action.
Figure 2: General workflow for Co-immunoprecipitation to detect PICK1-GluA2 interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Determine PICK1-GluA2 Interaction: [1][3]
-
Cell Lysis: Cells or tissues are lysed in a buffer containing non-ionic detergents to maintain protein-protein interactions. Protease and phosphatase inhibitors are included to prevent degradation and dephosphorylation.
-
Antibody Incubation: The cell lysate is pre-cleared with protein A/G beads and then incubated with an antibody specific for the target protein (e.g., anti-PICK1) to form an antibody-protein complex.
-
Immunoprecipitation: Protein A/G-coated beads are added to the lysate to bind to the antibody-protein complex, thereby immobilizing it.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting partner (e.g., anti-GluA2). The presence of a band for the interacting partner indicates an interaction.
Western Blot Analysis for Protein Expression and Phosphorylation: [1][4]
-
Protein Extraction and Quantification: Proteins are extracted from cells or tissues using lysis buffer, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein for each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-PICK1, anti-GluA2, anti-phospho-GSK-3β, anti-phospho-ERK1/2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensity is quantified to determine the relative protein expression or phosphorylation level.
Fluorescence Polarization (FP) Assay for Binding Affinity: [3]
-
Assay Principle: This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger molecule. A small, fluorescently labeled peptide (e.g., from the C-terminus of a PICK1 interacting protein) will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger PICK1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
Competition Assay: A fixed concentration of the fluorescently labeled peptide and purified PICK1 PDZ domain are incubated together.
-
Inhibitor Titration: Increasing concentrations of the inhibitor (FSC231) are added to the mixture.
-
Measurement: The fluorescence polarization is measured at each inhibitor concentration.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the binding affinity (Ki) of the inhibitor.
Förster Resonance Energy Transfer (FRET) Assay for in-cell interaction: [3][10]
-
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This occurs when the donor and acceptor are in close proximity (typically <10 nm).
-
Experimental Setup: Cells are co-transfected with constructs expressing the two proteins of interest (e.g., PICK1 and GluA2) fused to a FRET pair of fluorescent proteins (e.g., eCFP as the donor and eYFP as the acceptor).
-
FRET Measurement: The cells are excited at the donor's excitation wavelength, and the emission from both the donor and acceptor is measured. An increase in the acceptor's emission and a corresponding decrease in the donor's emission indicate that FRET is occurring, and thus the two proteins are interacting.
-
Inhibitor Effect: The addition of an inhibitor like FSC231 that disrupts the protein-protein interaction will lead to a decrease in the FRET signal.[3][10]
References
- 1. FSC231 alleviates paclitaxel‐induced neuralgia by inhibiting the interactions between PICK1 and GluA2 and activates GSK‐3β and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Liposomal Encapsulated FSC231, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Liposomal Encapsulated FSC231, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
